molecular formula C23H23N3O4 B2788141 N-benzyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872856-85-4

N-benzyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2788141
CAS No.: 872856-85-4
M. Wt: 405.454
InChI Key: KWJFBZYESUYHIR-UHFFFAOYSA-N
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Description

N-benzyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-benzyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c27-21(25-10-12-30-13-11-25)16-26-15-19(18-8-4-5-9-20(18)26)22(28)23(29)24-14-17-6-2-1-3-7-17/h1-9,15H,10-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJFBZYESUYHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where the indole derivative reacts with benzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Morpholino Group: The morpholino group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with morpholine in the presence of a suitable catalyst.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an acylation reaction, where the intermediate compound reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide: This compound is unique due to its specific combination of functional groups.

    N-benzyl-2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with a piperidino group instead of a morpholino group.

    N-benzyl-2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with a pyrrolidino group instead of a morpholino group.

Uniqueness

This compound is unique due to the presence of the morpholino group, which imparts specific chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

N-benzyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates an indole core, a morpholine moiety, and an acetamide functional group, which may enhance its solubility and bioavailability compared to simpler derivatives. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is believed to exert its biological effects primarily through interactions with various biological macromolecules, such as proteins and nucleic acids. The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby disrupting their activity. Additionally, it may modulate receptor functions, acting either as an agonist or antagonist depending on the specific biological context.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Several studies have highlighted the compound's potential in inhibiting tumor cell proliferation. It has shown promise in targeting various cancer cell lines.
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.
  • Antimicrobial Properties : Preliminary investigations indicate that it may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

A number of studies have investigated the biological activity of this compound:

Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity .

Study 2: Neuroprotective Mechanism

A study focused on the neuroprotective effects of the compound demonstrated its ability to inhibit α-synuclein aggregation in neuronal cells. This action is crucial for developing therapeutic strategies against Parkinson's disease .

Study 3: Antimicrobial Testing

In vitro antimicrobial assays revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of N-benzyl derivatives related to this compound:

Compound NameStructureUnique Features
N-benzyl-N-methyl-(diethylamino)-indole derivativeIndole-basedExhibits significant antitumor activity
N-(4-bromo)-indole derivativeIndole-basedKnown for antibacterial properties
N-(4-methylpiperazinyl) indole derivativeIndole-basedShows promise as a muscarinic receptor antagonist

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